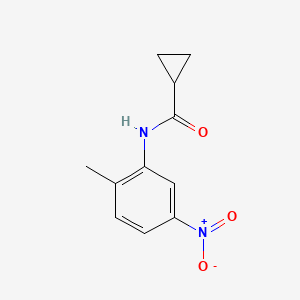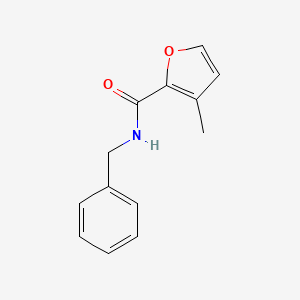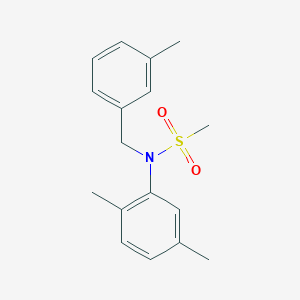![molecular formula C11H14N2O5S B5755050 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine, also known as MNPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfonamide derivative, which means it contains a sulfur atom bonded to a nitrogen atom and a carbon atom. MNPS has been found to have a variety of interesting properties that make it a useful tool in scientific research.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonamide group of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine and a target molecule. This covalent bond can result in the inhibition of enzymatic activity or the modification of protein structure, leading to changes in cellular function.
Biochemical and Physiological Effects:
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of cell death in cancer cells. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying these important molecules in cells and tissues. However, 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine also has some limitations, including its potential toxicity and the need for specialized equipment and techniques for its use.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine, including the development of new probes for the detection of other important molecules in cells and tissues. Additionally, 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine could be used as a starting point for the development of new therapeutic agents for a variety of diseases. Further research is needed to fully understand the potential applications of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine in scientific research and medicine.
Synthesemethoden
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. This reaction results in the formation of 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine as a white solid, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are molecules that can cause damage to cells and are involved in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine has been found to be a highly sensitive and specific probe for the detection of ROS, making it a valuable tool for studying these important molecules.
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-18-9-4-5-11(10(8-9)13(14)15)19(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJSZGXEKZOEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2-nitrophenyl)sulfonyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)


![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755043.png)

![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)
